molecular formula C13H9ClO2S B1295832 9H-fluorene-2-sulfonyl chloride CAS No. 13354-17-1

9H-fluorene-2-sulfonyl chloride

Cat. No.: B1295832
CAS No.: 13354-17-1
M. Wt: 264.73 g/mol
InChI Key: OOCRPNTZVSMEIJ-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry

9H-fluorene-2-sulfonyl chloride is primarily used as a reagent in the synthesis of sulfonamides, which are crucial in medicinal chemistry for developing antibiotics and other therapeutic agents. The sulfonamide derivatives synthesized from this compound exhibit various biological activities, including antimicrobial properties.

Application Description
Synthesis of SulfonamidesUsed to create compounds with significant pharmacological activities.
Modification of Amino AcidsReacts with nucleophilic groups to form stable bonds, enabling protein engineering.

Biology

In biological research, this compound is utilized to modify proteins and peptides, influencing cellular processes and signaling pathways. This modification can lead to changes in gene expression and cellular metabolism.

Case Study: Protein Modification

  • Objective: To study the effects of protein modifications on signaling pathways.
  • Method: Proteins involved in critical cellular pathways were modified using this compound.
  • Outcome: Altered protein activity was linked to changes in cellular responses to external stimuli.

Medicine

The derivatives of this compound are explored for potential therapeutic applications, particularly targeting specific enzymes. Recent studies have highlighted its antimicrobial properties against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values reported as low as 2 μg/ml.

Therapeutic Application MIC Values
Antitubercular Activity2 - 8 μg/ml

Mechanism of Action

The mechanism of action of 9H-fluorene-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . These reactions often target specific molecular sites, enabling precise modifications in chemical and biological systems .

Biological Activity

9H-fluorene-2-sulfonyl chloride (CAS Number: 13354-17-1) is a sulfonyl chloride derivative of fluorene, notable for its significant biological activity. This compound is primarily recognized for its role as a reagent in biochemical reactions, particularly in the modification of amino acids and peptides. Its unique structure allows it to interact with various biomolecules, influencing cellular processes and metabolic pathways.

Molecular Formula: C₁₃H₉ClO₂S
Molecular Weight: 264.73 g/mol
Structure: The sulfonyl chloride group in this compound is highly electrophilic, making it reactive towards nucleophiles such as amines and thiols, which leads to the formation of stable sulfonamide and sulfonate ester bonds .

The biological activity of this compound is primarily attributed to its ability to covalently modify proteins and enzymes. The sulfonyl chloride group reacts with nucleophilic residues in proteins, such as lysine and cysteine, resulting in stable covalent bonds that can alter protein function and cellular signaling pathways. This modification can lead to changes in gene expression and metabolic processes within cells.

Cellular Effects

This compound has been shown to significantly influence cell function by modifying critical proteins involved in various cellular pathways. For instance, studies indicate that this compound can alter cell signaling pathways, which may affect gene expression patterns and metabolic activities.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage levels in animal models. At low concentrations, the compound selectively modifies specific proteins, leading to subtle changes in cellular function without significant cytotoxicity .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives synthesized from this compound. For example, compounds derived from this sulfonyl chloride have demonstrated potent inhibitory effects against Mycobacterium tuberculosis, with minimal inhibitory concentration (MIC) values reported as low as 2 μg/ml . These findings suggest potential applications in developing new antimycobacterial agents.

Case Studies

  • Antitubercular Activity : A study focused on synthesizing pyrrolidine derivatives from this compound showed promising results against M. tuberculosis. The derivatives exhibited MIC values ranging from 2 to 8 μg/ml, indicating strong antitubercular activity without significant cytotoxic effects on human cell lines .
  • Protein Modification Studies : In laboratory settings, the compound was used to modify proteins involved in critical signaling pathways. The modifications resulted in altered protein activity, which was linked to changes in cellular responses to external stimuli.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSulfonyl ChlorideAntimicrobial, anticancer
Benzenesulfonyl ChlorideSulfonyl ChlorideAntimicrobial
Toluene SulfonamideSulfonamideAntimicrobial

The comparison highlights that while other sulfonyl chlorides exhibit similar reactivity patterns, the unique fluorene backbone of this compound contributes distinct biological activities that are being actively researched for therapeutic applications.

Properties

IUPAC Name

9H-fluorene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCRPNTZVSMEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279336
Record name 9H-fluorene-2-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13354-17-1
Record name 9H-Fluorene-2-sulfonyl chloride
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Record name 9H-Fluorene-2-sulfonyl chloride
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Record name Fluorene-2-sulfonyl chloride
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Record name 9H-fluorene-2-sulfonyl chloride
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Record name 9H-fluorene-2-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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